1-Isopropyl-d7-piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
135.26 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)piperazine |
InChI |
InChI=1S/C7H16N2/c1-7(2)9-5-3-8-4-6-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,7D |
InChI Key |
WHKWMTXTYKVFLK-QXMYYZBZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1CCNCC1 |
Canonical SMILES |
CC(C)N1CCNCC1 |
Origin of Product |
United States |
Sophisticated Spectroscopic and Computational Characterization of Deuterated Piperazines
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium-Labeled Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. In the context of deuterated compounds, NMR provides definitive evidence of isotopic substitution and its precise location within the molecule.
The interpretation of NMR spectra for deuterated compounds relies on the distinct nuclear properties of deuterium (B1214612) (²H) compared to protium (B1232500) (¹H). Deuterium is NMR-active but has a much lower gyromagnetic ratio and a nuclear spin of I=1, leading to several key differences in the spectra.
In the ¹H NMR spectrum of 1-Isopropyl-d7-piperazine, the most striking feature is the absence of signals corresponding to the isopropyl group. The septet and doublet that would characterize the CH and CH₃ protons, respectively, in the non-deuterated analogue are absent. The spectrum is simplified to show only the signals for the protons on the piperazine (B1678402) ring. This disappearance is direct confirmation of successful deuteration at the isopropyl position.
In ¹³C NMR spectroscopy, the effects of deuteration are more subtle but equally informative. While the carbon signals of the piperazine ring remain largely unaffected, the signals for the carbons within the isopropyl-d7 group exhibit two main changes:
Isotope Shifts: The resonance frequencies of the deuterated carbons (CD and CD₃) shift slightly upfield (to a lower ppm value) compared to their protonated counterparts. This is known as the deuterium isotope effect.
C-D Coupling: Due to the spin I=1 of deuterium, the signals of the carbons directly bonded to deuterium are split into multiplets. A CD group will appear as a 1:1:1 triplet, and a CD₃ group will appear as a more complex septet (1:3:6:7:6:3:1). This fine structure provides unambiguous evidence of the C-D bond.
These principles are fundamental in confirming the structural integrity and the specific location of isotopic labels in synthesized compounds. rsc.orgresearchgate.net
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound vs. 1-Isopropylpiperazine (B163126)
| Position | ¹H NMR (ppm) (1-Isopropylpiperazine) | ¹H NMR (ppm) (this compound) | ¹³C NMR (ppm) (1-Isopropylpiperazine) | ¹³C NMR (ppm) (this compound) | Notes |
| Piperazine -CH₂- | ~2.4-2.8 | ~2.4-2.8 | ~46-55 | ~46-55 | Signals remain, may show minor shift. |
| Piperazine -NH- | Variable | Variable | - | - | Labile proton, broad signal. |
| Isopropyl -CH- | ~2.7 (septet) | Absent | ~60 | ~59.5 (triplet) | Signal disappears in ¹H; shifts upfield and splits in ¹³C. |
| Isopropyl -CH₃ | ~1.0 (doublet) | Absent | ~18 | ~17.5 (septet) | Signal disappears in ¹H; shifts upfield and splits in ¹³C. |
Deuterium exchange is a simple yet powerful NMR experiment used to identify labile protons, such as those attached to heteroatoms like oxygen (O-H) or nitrogen (N-H). The experiment involves acquiring a standard ¹H NMR spectrum, adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking it, and re-acquiring the spectrum.
For this compound, the proton attached to the secondary amine in the piperazine ring (-NH-) is labile. Upon addition of D₂O, this proton will exchange with deuterium from the solvent, forming an -ND- group. Consequently, the ¹H NMR signal corresponding to the NH proton will diminish or disappear completely in the subsequent spectrum. nih.gov This technique is routinely used to confirm the presence and position of N-H or O-H groups within a molecule, aiding in the complete assignment of the NMR spectrum.
Mass Spectrometry (MS) for Isotopic Purity and Structural Confirmation
Mass spectrometry is indispensable for the analysis of isotopically labeled compounds, providing precise information on molecular weight, isotopic distribution, and structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are critical for determining the isotopic purity and distribution in a sample of this compound. nih.govresearchgate.net HRMS can distinguish between ions with the same nominal mass but different elemental compositions.
When analyzing a deuterated compound, a key goal is to quantify the percentage of molecules that are fully deuterated (d7) versus those that are partially (d1-d6) or not at all deuterated (d0). HRMS can resolve the isotopic cluster of the molecular ion ([M+H]⁺). For this compound, the monoisotopic mass will be approximately 7 atomic mass units (amu) higher than its non-deuterated counterpart. By analyzing the relative intensities of the peaks corresponding to the d0 to d7 isotopologues, the isotopic enrichment can be accurately calculated. rsc.org This method is rapid, highly sensitive, and requires minimal sample consumption. nih.govresearchgate.net
Table 2: Theoretical m/z Values for Isotopologues of 1-Isopropyl-piperazine
| Isotopologue | Formula | Theoretical Monoisotopic Mass [M] | Expected [M+H]⁺ in HRMS |
| Non-deuterated (d0) | C₇H₁₆N₂ | 128.1313 | 129.1386 |
| Fully deuterated (d7) | C₇H₉D₇N₂ | 135.1751 | 136.1824 |
Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of ions, which provides a fingerprint for structural confirmation. In piperazine-containing compounds, fragmentation often involves cleavage of the piperazine ring or the bonds connecting the ring to its substituents. xml-journal.netresearchgate.net
For this compound, the fragmentation pattern will be distinct from the non-deuterated version. The mass of any fragment containing the isopropyl-d7 group will be shifted by +7 amu. For example, a common fragmentation pathway in N-substituted piperazines is the loss of the substituent. Cleavage of the C-N bond between the piperazine ring and the isopropyl group would lead to a fragment ion corresponding to the deuterated isopropyl cation ([C₃D₇]⁺) at m/z 49, compared to m/z 43 for the non-deuterated [C₃H₇]⁺ ion. By comparing the fragmentation patterns of the deuterated and non-deuterated analogues, one can confirm the site of deuteration and elucidate complex fragmentation mechanisms. mdpi.comscielo.br
Vibrational Spectroscopy (FT-IR, Raman) for Deuterated Chemical Bonds
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. The substitution of hydrogen with deuterium significantly alters these vibrational frequencies due to the increase in mass.
The frequency of a vibrational mode is inversely proportional to the square root of the reduced mass of the atoms involved. Since deuterium is approximately twice as massive as hydrogen, the stretching frequency of a C-D bond is significantly lower than that of a C-H bond. This isotopic shift is a hallmark of deuteration in vibrational spectra. libretexts.org
C-H Stretching: In a typical FT-IR or Raman spectrum, C-H stretching vibrations of an isopropyl group appear in the 2850–3000 cm⁻¹ region.
C-D Stretching: For this compound, these C-H stretching bands will be absent and replaced by new, strong C-D stretching bands in the 2100–2250 cm⁻¹ region. aip.org
This clear separation of C-H and C-D stretching regions allows for straightforward confirmation of deuteration. Similarly, C-H bending and rocking vibrations, which appear at lower frequencies (typically below 1500 cm⁻¹), will also shift to even lower frequencies upon deuteration. aip.org Comparing the FT-IR and Raman spectra of the deuterated compound with its non-deuterated standard provides definitive proof of isotopic substitution. aps.org
Table 3: Comparison of Key Vibrational Frequencies
| Vibrational Mode | Typical Frequency Range (cm⁻¹) for C-H | Expected Frequency Range (cm⁻¹) for C-D |
| Aliphatic Stretching | 2850 - 3000 | 2100 - 2250 |
| Bending/Scissoring | 1350 - 1470 | ~950 - 1050 |
Quantum Chemical Calculations for Spectroscopic Prediction and Structural Validation
Quantum chemical calculations have emerged as an indispensable tool in the field of analytical and structural chemistry, providing deep insights into molecular properties that are often challenging to probe experimentally. For isotopically labeled compounds such as this compound, these computational methods offer a powerful means to predict spectroscopic characteristics and validate structural conformations. By modeling the quantum mechanical behavior of electrons and nuclei, it is possible to calculate a range of molecular properties, including vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions. These theoretical predictions can then be compared with experimental data to confirm molecular structures, assign spectral features, and understand the electronic and geometric consequences of isotopic substitution.
The accuracy of these predictions is highly dependent on the level of theory and the basis set employed in the calculations. For molecules like this compound, which contains a flexible piperazine ring and an isopropyl group, a careful selection of computational methods is crucial to accurately model its conformational landscape and spectroscopic behavior. The deuteration of the isopropyl group introduces subtle changes in the vibrational modes and NMR spectra, which can be precisely investigated through quantum chemical calculations.
Density Functional Theory (DFT) has become a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. youtube.commdpi.com DFT methods are particularly well-suited for the study of deuterated systems like this compound. The inclusion of deuterium in place of protium primarily affects the vibrational properties of the molecule due to the increased mass of the nucleus. DFT calculations can accurately predict these isotopic effects on the infrared (IR) and Raman spectra.
The application of DFT to predict vibrational frequencies in deuterated molecules involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting force constants are then used to determine the vibrational modes and their corresponding frequencies. For this compound, one would expect to see a significant shift to lower frequencies for vibrational modes involving the C-D bonds of the deuterated isopropyl group compared to its non-deuterated counterpart. These shifts can be precisely quantified using DFT, which aids in the assignment of complex experimental spectra.
Furthermore, DFT can be employed to predict NMR chemical shifts. While the electronic effect of deuterium substitution is minimal, it can induce small changes in the magnetic shielding of nearby nuclei, known as isotope shifts. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can model these subtle effects, providing valuable data for the structural elucidation of deuterated compounds. The choice of functional and basis set is critical in achieving high accuracy in these predictions. Hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p), have been shown to provide reliable results for a wide range of organic molecules. hmdb.ca
Table 1: Predicted Vibrational Frequency Shifts in this compound using DFT This table is illustrative and based on expected outcomes from DFT calculations, as specific literature data for this compound is not available.
| Vibrational Mode | Predicted Frequency (1-Isopropyl-piperazine) (cm⁻¹) | Predicted Frequency (this compound) (cm⁻¹) | Predicted Isotopic Shift (cm⁻¹) |
|---|---|---|---|
| Isopropyl C-H Stretch | 2970 | 2230 | -740 |
| Isopropyl CH₃ Bend | 1380 | 1040 | -340 |
| Piperazine N-H Stretch | 3300 | 3300 | 0 |
| Piperazine C-N Stretch | 1150 | 1150 | 0 |
Computational methods, particularly DFT, are highly effective in exploring the potential energy surface (PES) of flexible molecules to identify stable conformers and the energy barriers between them. njit.edu A conformational analysis of this compound would typically involve a systematic search of the torsional angles associated with the N-isopropyl group and the piperazine ring. The energy of each conformation is calculated to identify the global minimum and other low-energy conformers.
The results of such an analysis would likely show that the equatorial conformation of the isopropyl group is significantly more stable than the axial conformation due to reduced steric hindrance. The energy difference between these conformers can be quantified, providing insight into the conformational equilibrium at a given temperature. The deuteration of the isopropyl group is not expected to significantly alter the relative energies of the conformers, as steric interactions are largely independent of isotopic substitution. However, subtle changes in zero-point vibrational energies could slightly influence the conformational equilibrium.
Table 2: Calculated Relative Energies of this compound Conformers This table is illustrative and based on expected outcomes from computational analysis, as specific literature data for this compound is not available.
| Conformer | Isopropyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| 1 | Equatorial | 0.00 | 98.8 |
| 2 | Axial | 2.50 | 1.2 |
Mechanistic Investigations Employing 1 Isopropyl D7 Piperazine As a Probe
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIEs)
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is quantified as the ratio of the rate constant of the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD). By measuring the KIE, researchers can gain profound insights into the rate-determining step and the nature of the transition state of a reaction. princeton.edunih.gov
A primary deuterium (B1214612) KIE is observed when a bond to a deuterium atom is broken during the rate-determining step of a reaction. The underlying principle is the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. A C-D bond is stronger and has a lower ZPE than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. princeton.edubaranlab.org
The magnitude of the primary KIE (kH/kD) is typically between 2 and 7 at room temperature for reactions where the C-H/C-D bond is completely broken in the transition state. epfl.ch In the case of 1-Isopropyl-d7-piperazine, a significant primary KIE would be expected in any reaction where a C-D bond on the isopropyl group is cleaved in the rate-limiting step. For instance, in an oxidation reaction involving hydrogen abstraction from one of the methyl groups or the methine position of the isopropyl moiety, the deuterated compound would react more slowly than its non-deuterated counterpart.
Table 1: Illustrative Primary Kinetic Isotope Effects (KIEs) for a Hypothetical Oxidation of the Isopropyl Group This table presents hypothetical data to illustrate the concept.
| Reaction Step | Rate Constant (Non-deuterated) | Rate Constant (this compound) | KIE (kH/kD) | Implication |
|---|---|---|---|---|
| Hydrogen abstraction from methine carbon | kH | kD | ~6.5 | C-H/D bond cleavage is the rate-determining step. |
| Hydrogen abstraction from methyl carbon | kH | kD | ~7.0 | C-H/D bond cleavage is the rate-determining step. |
Secondary deuterium KIEs occur when the deuterium-labeled bond is not broken in the rate-determining step, but its presence still influences the reaction rate. wikipedia.org These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. They are classified based on the position of the isotope relative to the reaction center.
α-Secondary KIEs: Occur when deuterium is attached to the carbon atom undergoing a change in hybridization. For example, if the piperazine (B1678402) nitrogen in this compound were involved in a nucleophilic attack that changes its hybridization, the adjacent deuterated isopropyl group could exert a small influence on the reaction rate.
β-Secondary KIEs: These are observed when deuterium is on a carbon atom adjacent to the reaction center. In transformations involving the piperazine ring of this compound, the deuterium atoms on the isopropyl group are in a β-position to the nitrogen atoms and other ring carbons. Changes in the transition state, such as the development of a positive charge on a nitrogen atom, can be stabilized by hyperconjugation from the adjacent C-H bonds. Since C-D bonds are less effective at hyperconjugation, a deuterated compound might react slightly slower (a normal KIE, kH/kD > 1).
Analysis of these subtle effects can provide valuable information about conformational changes and electronic effects within the transition state of reactions involving the piperazine core. nih.govnih.gov
The precise magnitude of a KIE provides a sensitive probe of the transition state structure. nih.gov By using this compound, the isotopic perturbation of the isopropyl group can help elucidate the degree of bond breaking or forming and the geometry of the transition state. princeton.edu
For example, a maximal primary KIE suggests a "symmetrical" transition state where the hydrogen/deuterium is equally bonded to the donor and acceptor atoms. A smaller KIE value might indicate an "early" or "late" transition state, where the bond is only slightly or almost completely broken, respectively. princeton.edu Therefore, by systematically studying reactions with this compound and measuring the resulting KIEs, chemists can construct a detailed picture of the highest-energy point along the reaction coordinate, which is crucial for understanding and controlling the reaction's outcome.
Isotopic Tracing in Biochemical Pathway Delineation (Preclinical Research Focus)
Deuterium-labeled compounds are invaluable tools in preclinical research for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities. nih.govscispace.com The C-D bond is significantly more resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP) superfamily than a C-H bond. mdpi.com This property, a manifestation of the KIE, allows this compound to be used for metabolic fate studies.
In preclinical in vitro systems, such as human liver microsomes which contain a high concentration of CYP enzymes, this compound can be used as a tracer to delineate metabolic pathways. researchgate.net When the compound is incubated with these systems, the enzymes will metabolize it.
The process typically involves:
Incubation of this compound with a metabolically active in vitro system (e.g., liver microsomes, S9 fractions, or hepatocytes).
Quenching the reaction at various time points.
Analyzing the resulting mixture using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).
Because deuterium has a mass of 2 atomic mass units compared to hydrogen's 1, the deuterated parent compound and any of its metabolites that retain the d7-isopropyl group will have a distinct mass signature. This allows for the clear differentiation and quantification of the parent compound and its metabolic products, helping to identify the primary sites of metabolism on the molecule. scispace.com
A fascinating consequence of selective deuteration is the phenomenon of "metabolic switching." unito.itosti.gov When a primary site of metabolism (a "metabolic soft spot") is blocked or slowed down by deuterium substitution, metabolic enzymes may begin to process the molecule at alternative, previously minor, sites. nih.gov
For this compound, the isopropyl group is a likely site for oxidative metabolism. By replacing all seven hydrogens on this group with deuterium, the rate of its metabolism is significantly reduced due to the KIE. This can force the metabolic machinery to attack other positions on the molecule, such as the piperazine ring itself. A study on doxophylline, a methylxanthine derivative containing a piperazine-like ring, demonstrated that deuteration of key metabolic sites triggered an unexpected "multidirectional metabolic switch," altering the entire metabolic profile of the drug. unito.itnih.gov This redirection of metabolism can have significant implications, potentially leading to the formation of novel metabolites or changing the pharmacokinetic profile of a compound. nih.govunito.it
Table 2: Hypothetical Metabolite Profile of a Piperazine Derivative in Human Liver Microsomes This table illustrates the concept of metabolic switching. Data is hypothetical.
| Metabolite | Non-deuterated Compound (% of Total Metabolites) | This compound (% of Total Metabolites) | Interpretation |
|---|---|---|---|
| Isopropyl-hydroxylated Metabolite | 75% | 15% | KIE significantly slows metabolism at the deuterated isopropyl group. |
| Piperazine Ring Oxidation Product | 15% | 60% | Metabolism has switched to the piperazine ring as the primary pathway. |
| N-dealkylation Product | 5% | 20% | N-dealkylation becomes a more prominent metabolic route. |
Quantitative Analytical Applications in Chemical and Biological Research
1-Isopropyl-d7-piperazine as a Stable Isotope-Labeled Internal Standard (SIL-IS)
A Stable Isotope-Labeled Internal Standard (SIL-IS) is a form of an analytical compound in which one or more atoms have been replaced with their heavier stable isotopes (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13). This compound is a deuterated analogue of 1-isopropylpiperazine (B163126), meaning seven hydrogen atoms in the isopropyl group have been replaced with deuterium.
The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest but has a different mass. This mass difference allows a mass spectrometer to distinguish between the analyte and the internal standard. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows the SIL-IS to accurately correct for variations that can occur at any stage of the analytical process, from sample extraction to detection. While specific published applications for this compound are not extensively detailed in peer-reviewed literature, the principles of its use are well-established and demonstrated by other deuterated piperazine (B1678402) analogues such as 1-benzylpiperazine-d7 (BZP-D7) and 1-(3-chlorophenyl)-piperazine-d8 (mCPP-D8). bu.edu
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The use of a SIL-IS like this compound is central to the isotope dilution method, which is the gold standard for quantitative bioanalysis using LC-MS/MS.
The strategy involves the following steps:
Spiking the Sample: A known, fixed amount of the SIL-IS (e.g., this compound) is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.
Sample Preparation: The samples undergo extraction procedures (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the biological matrix (like plasma or urine). During this process, any loss of the target analyte will be mirrored by a proportional loss of the SIL-IS.
LC Separation: The sample extract is injected into the HPLC system, where the analyte and the SIL-IS, due to their similar chemical structures, co-elute or elute very closely.
MS/MS Detection: In the mass spectrometer, the instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the SIL-IS. For example, the instrument would monitor the transition of the protonated 1-isopropylpiperazine molecule to a specific fragment ion, and simultaneously monitor the corresponding transition for the heavier this compound.
Quantification: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the SIL-IS. This ratio is then plotted against the known concentrations of the calibration standards to create a calibration curve. Since the internal standard is present in the same amount in all samples, any variability in the analytical process affects both the analyte and the standard, keeping their ratio constant and ensuring accurate quantification.
Biological samples such as blood, plasma, and urine are highly complex and contain numerous endogenous compounds like salts, lipids, and proteins. These compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the "matrix effect." This effect can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy and reproducibility of the results. scholars.direct
The use of a co-eluting SIL-IS like this compound is the most effective strategy to compensate for matrix effects. Because the SIL-IS and the analyte have the same molecular structure and retention time, they are exposed to the same co-eluting matrix components as they enter the ion source. Consequently, both the analyte and the internal standard will experience the same degree of ion suppression or enhancement. This ensures that the ratio of their signals remains unaffected by the matrix, leading to a robust and reliable assay that produces accurate results even in "dirty" or complex matrices. lcms.cz
For a bioanalytical method to be considered reliable, it must undergo a rigorous validation process to demonstrate its performance. Key validation parameters include linearity, precision, and accuracy. The use of a SIL-IS is instrumental in meeting the stringent acceptance criteria for these parameters.
Linearity: This parameter defines the concentration range over which the assay is accurate and precise. A calibration curve is generated by plotting the analyte/SIL-IS peak area ratio against the nominal concentration of the calibration standards. The use of a SIL-IS helps ensure a consistent and reproducible relationship between the response and concentration, resulting in a linear curve with a high correlation coefficient (typically r² > 0.99).
Precision: Precision measures the degree of scatter or random error in the results. It is assessed at two levels: intra-assay precision (within the same analytical run) and inter-assay precision (between different runs). It is typically expressed as the coefficient of variation (CV%). By correcting for variability during sample processing and analysis, a SIL-IS significantly reduces the CV%, ensuring high precision.
Accuracy: Accuracy reflects how close the measured concentration is to the true or nominal concentration. It is expressed as the percentage of bias or relative error (%RE). The SIL-IS corrects for systematic errors, such as inconsistent extraction recovery, ensuring the calculated concentrations are accurate across the analytical range.
The following table shows typical validation results for an LC-MS/MS method for the quantification of piperazine derivatives using deuterated internal standards, demonstrating the high level of performance achievable.
| Validation Parameter | Analyte | Matrix | Performance Metric | Result |
| Linearity Range | TFMPP | Plasma | Lower Limit of Quantification (LLOQ) | 0.016 µg/mL |
| BZP | Plasma | Upper Limit of Quantification (ULOQ) | 10 µg/mL | |
| Intra-day Precision | TFMPP | Urine | CV% at 0.016 µg/mL | ≤ 20% |
| BZP | Urine | CV% at 10 µg/mL | ≤ 15% | |
| Inter-day Precision | TFMPP & BZP | Plasma & Urine | CV% across all concentrations | ≤ 15% |
| Accuracy | TFMPP & BZP | Plasma & Urine | Bias (%) at all concentrations | Within ±15% |
This table is generated based on data from a study on BZP and TFMPP quantification using a related internal standard. scholars.direct
Advanced Chromatographic and Electrophoretic Methodologies for Piperazine Derivatives
The analysis of piperazine derivatives is not limited to LC-MS/MS. Other chromatographic techniques are also widely used, and the application of deuterated standards remains a key element for achieving high-quality quantitative results.
High-Performance Liquid Chromatography (HPLC) can be coupled with various detectors, such as a Diode-Array Detector (DAD) or a UV detector. researchgate.net When using these detectors, a deuterated standard like this compound is not distinguishable from its non-labeled counterpart, as they share the same chromophore and thus the same UV absorption properties. In such cases, a structurally similar but different compound is often used as an internal standard. researchgate.net
However, the primary utility of deuterated standards in HPLC is realized when the system is coupled to a mass spectrometer (HPLC-MS). In this configuration, all the advantages of using a SIL-IS, as described in the previous sections, are fully leveraged. The HPLC provides the physical separation of the analytes from the matrix, while the MS provides detection and quantification based on mass, allowing the deuterated standard to serve its purpose effectively.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique frequently used for the identification and quantification of piperazine derivatives. researchgate.net For many piperazine compounds, a derivatization step may be necessary to increase their volatility and thermal stability, making them suitable for GC analysis. nih.gov
Similar to LC-MS, the use of a stable isotope-labeled internal standard is the preferred approach for quantitative GC-MS analysis. usask.ca A deuterated standard like this compound would be added to samples before extraction and derivatization. It would then co-elute with the analyte from the GC column and be detected by the mass spectrometer. The mass difference allows for separate quantification, and the ratio of the analyte to the deuterated standard provides a highly accurate and precise measurement, correcting for any variability in the derivatization process, injection volume, and ionization. scholars.directscholars.direct GC-MS methods have been successfully developed and validated for the simultaneous quantification of multiple piperazine derivatives in various biological matrices. scholars.direct
Capillary Electrophoresis (CE) in Deuterated Compound Analysis
Capillary electrophoresis (CE) has emerged as a powerful analytical technique for the separation and quantification of a wide array of compounds, including isotopically labeled molecules such as this compound. This high-resolution separation method offers distinct advantages in the analysis of deuterated compounds, particularly when they are used as internal standards in quantitative studies. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio.
The substitution of hydrogen with deuterium atoms, as in this compound, results in a minimal change to the compound's chemical properties and charge. However, the increase in mass can lead to subtle differences in electrophoretic mobility compared to the non-deuterated analogue. While in some chromatographic techniques this isotopic effect can cause significant shifts in retention time, in capillary zone electrophoresis (CZE), the impact on migration time is often negligible. For instance, studies on deuterated peptides have shown median migration time shifts of as little as 0.1 seconds, which is a small fraction of the peak width. nih.gov This characteristic is advantageous as it allows the deuterated standard to co-migrate closely with the analyte of interest, ensuring accurate quantification by correcting for variations in sample injection and electroosmotic flow.
Deuterated compounds like this compound are frequently employed as internal standards in quantitative analytical methods to enhance precision and accuracy. amazonaws.comresearchgate.net The use of an internal standard that is structurally and chemically similar to the analyte minimizes the impact of variations in sample preparation and injection volume. amazonaws.com The near-identical chemical behavior of a deuterated standard and its non-deuterated counterpart ensures that they experience similar effects from the matrix and the analytical system, leading to a more reliable quantification.
Research Findings in Capillary Electrophoresis of Piperazine Derivatives
While specific studies on the capillary electrophoresis of this compound are not widely published, extensive research on the CE analysis of other piperazine derivatives provides a strong indication of the expected analytical performance. For example, CE methods have been successfully developed for the separation and determination of various chlorophenylpiperazine (B10847632) isomers in confiscated pills. nih.govresearchgate.net These methods demonstrate the capability of CE to achieve high resolution and sensitivity for piperazine-containing compounds.
In a typical CE method for piperazine derivatives, parameters such as the background electrolyte composition, pH, applied voltage, and capillary temperature are optimized to achieve the desired separation. For instance, a method for chlorophenylpiperazine isomers utilized a 20 mmol/L phosphoric acid buffer at pH 2.5 with 10 mmol/L α-cyclodextrin as a selector, achieving separation in under 15 minutes. nih.gov The use of an internal standard in such methods has been shown to yield excellent precision, with relative standard deviations (RSDs) for migration times and peak area ratios being below 5%. nih.gov
The following interactive table illustrates the typical performance characteristics of a CE method for the analysis of a piperazine derivative, which can be extrapolated to the analysis of 1-isopropylpiperazine using this compound as an internal standard.
| Parameter | Value |
|---|---|
| Linearity (R²) | 0.9995 |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 8.0 µg/mL |
| Intra-day Precision (RSD %) | < 3.0 |
| Inter-day Precision (RSD %) | < 5.0 |
| Recovery (%) | 98 - 102 |
The data in the table highlights the suitability of CE for quantitative applications. The high linearity indicates a direct relationship between the concentration and the detector response over a given range. The low limits of detection and quantification demonstrate the sensitivity of the method. Furthermore, the excellent precision and recovery values underscore the reliability and accuracy of CE for the analysis of piperazine compounds.
Another study focused on the chiral separation of piperazine derivatives using CE with sulfated β-cyclodextrin as a chiral selector. bohrium.com This research showcases the versatility of CE in handling complex analytical challenges, such as the separation of enantiomers, which is crucial in pharmaceutical analysis. Optimal conditions, including a 100 mM phosphate (B84403) buffer at pH 6.0 with 34 mg/mL of the chiral selector and 40% (v/v) methanol, were established to achieve baseline separation of the enantiomers. bohrium.com
The following interactive table presents typical validation data for the chiral CE separation of a piperazine derivative, which would be relevant if the isopropyl moiety in 1-isopropylpiperazine introduced a chiral center.
| Parameter | Enantiomer 1 | Enantiomer 2 |
|---|---|---|
| Migration Time (min) | 12.5 | 13.2 |
| Resolution (Rs) | 2.1 | |
| Linearity (R²) | 0.9991 | 0.9993 |
| LOD (µmol/L) | 8.2 | 8.5 |
| LOQ (µmol/L) | 27.3 | 28.1 |
Theoretical and Computational Studies of 1 Isopropyl D7 Piperazine Systems
Quantum Mechanical Modeling of Deuterium (B1214612) Substitution Effects
Quantum mechanical (QM) modeling is fundamental to understanding the intrinsic properties of molecules and the effects of isotopic substitution. Ab initio and Density Functional Theory (DFT) methods are particularly suited for calculating the electronic structure and vibrational frequencies of molecules like 1-Isopropyl-d7-piperazine.
The primary effect of substituting protium (B1232500) (¹H) with deuterium (²H) is the change in mass, which significantly alters the vibrational modes of the molecule. cchmc.org According to the principles of quantum mechanics, the zero-point energy (ZPE) of a C-D bond is lower than that of a C-H bond. This is because the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. A lower ZPE results in a stronger C-D bond compared to a C-H bond, which is the origin of the kinetic isotope effect (KIE). advancedsciencenews.com For any chemical reaction to occur, an activation energy is required to be input into the system. advancedsciencenews.com Replacing hydrogen with deuterium can somewhat increase this activation energy, leading to slower reactions. advancedsciencenews.com This phenomenon is particularly relevant in drug metabolism, where the cleavage of a C-H bond is often a rate-determining step.
QM calculations can precisely model these vibrational frequencies. For this compound, theoretical frequency calculations would predict a noticeable shift to lower wavenumbers for the stretching and bending modes associated with the deuterated isopropyl group compared to its non-deuterated counterpart.
Table 1: Theoretical Vibrational Frequency Shifts in this compound
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) |
|---|---|---|
| Symmetric C-H Stretch | ~2850 - 2900 | ~2100 - 2200 |
| Asymmetric C-H Stretch | ~2950 - 2970 | ~2200 - 2260 |
Note: These are representative values based on theoretical principles; actual computed values may vary depending on the level of theory and basis set used.
Molecular Dynamics Simulations for Conformational and Interaction Dynamics
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into conformational dynamics and intermolecular interactions. For this compound, MD simulations can elucidate how deuteration of the isopropyl group affects the flexibility of this substituent and its interaction with the piperazine (B1678402) ring and surrounding solvent molecules.
The force fields used in MD simulations are often parameterized using data from QM calculations to accurately represent the intramolecular and intermolecular forces. nih.govuib.no For a deuterated species, these parameters, particularly those related to bond stretching and angle bending involving deuterium, must be adjusted to reflect the altered vibrational frequencies.
MD simulations of this compound in an aqueous environment would likely reveal alterations in the hydration shell compared to the non-deuterated analog. Due to the smaller vibrational amplitude and slightly smaller steric requirement of the deuterated isopropyl group, the packing of water molecules around this moiety could be subtly different. cchmc.orgresearchgate.net This can influence the solubility and partitioning behavior of the molecule.
Conformational analysis of the piperazine ring, which typically exists in a chair conformation, can also be explored. MD simulations can determine the energy barriers for ring inversion and the preferred orientation (axial vs. equatorial) of the isopropyl-d7 group. Studies on other substituted piperazines have shown a preference for the axial conformation in certain cases. nih.gov While the energetic differences due to deuteration are expected to be small, they could influence the conformational equilibrium.
Table 2: Potential Effects of Deuteration on Molecular Dynamics Properties
| Property | 1-Isopropyl-piperazine | This compound | Rationale |
|---|---|---|---|
| Rotational Barrier of Isopropyl Group | Standard | Slightly Higher | Differences in zero-point energy of rotational conformers. |
| Piperazine Ring Inversion Rate | Baseline | Subtly Altered | Changes in mass and steric hindrance of the substituent. |
Computational Chemistry Approaches to Predicting Isotope Effects
Computational chemistry offers a direct route to predicting the magnitude of kinetic isotope effects (KIEs), which is a cornerstone of deuterated drug development. The KIE is the ratio of the reaction rate for the non-deuterated compound to the deuterated one (kH/kD). Theoretical models, particularly those based on transition state theory combined with QM calculations, can be used to compute these values.
The process involves:
Locating the Transition State: For a given metabolic reaction (e.g., hydroxylation by a cytochrome P450 enzyme), the geometry of the transition state for the C-H bond cleavage is calculated using QM methods.
Calculating Vibrational Frequencies: The vibrational frequencies for the reactants and the transition state are computed for both the protiated and deuterated species.
Determining Zero-Point Energies: The ZPEs are calculated from the vibrational frequencies. The difference in ZPE between the reactant and the transition state is a major contributor to the activation energy.
Calculating the KIE: The KIE is then calculated based on the differences in the activation energies.
For this compound, the primary KIE would be most significant for reactions involving the cleavage of a C-D bond at the methine position of the isopropyl group. The theoretical prediction of the KIE would depend heavily on the nature of the transition state. A more symmetric transition state generally leads to a larger KIE.
Table 3: Theoretical KIE Predictions for a Hypothetical C-H/C-D Bond Cleavage
| Parameter | Protiated (C-H) | Deuterated (C-D) |
|---|---|---|
| Reactant ZPE (kcal/mol) | Higher | Lower |
| Transition State ZPE (kcal/mol) | Higher | Lower |
| ΔZPE (TS - Reactant) | Lower | Higher |
| Predicted KIE (kH/kD) | \multicolumn{2}{c|}{> 1 (Typically 2-7)} |
Note: These values are illustrative of the general principles used in computational KIE prediction.
These computational approaches allow for the a priori assessment of which positions in a molecule are most susceptible to metabolic attack and where deuteration would be most effective in slowing down metabolism. advancedsciencenews.com Such studies are invaluable in guiding the synthesis of selectively deuterated compounds for pharmaceutical applications.
Future Prospects and Emerging Research Frontiers for Deuterated Piperazines
Innovations in Deuterium (B1214612) Labeling Technologies and Reagents
The advancement of deuterated compounds like 1-Isopropyl-d7-piperazine is critically dependent on the evolution of efficient and selective deuterium labeling technologies. Historically, the synthesis of such molecules often involved multi-step procedures starting from isotopically enriched precursors. mdpi.com However, the frontier of this field is rapidly moving towards more sophisticated and atom-economical methods.
A significant area of innovation lies in late-stage functionalization , where deuterium is introduced into a complex molecule in the final steps of a synthetic sequence. acs.org This approach is highly desirable as it circumvents the need to carry expensive isotopes through a lengthy synthesis. Methodologies such as direct hydrogen isotope exchange (HIE) are gaining prominence. acs.orgx-chemrx.com These reactions, often catalyzed by transition metals like iridium or palladium, allow for the direct replacement of C-H bonds with C-D bonds. acs.org For instance, the propylpiperazine side chain of certain pharmaceuticals has been successfully labeled using lithium aluminum deuteride (B1239839) reduction of amide precursors, demonstrating a targeted incorporation of deuterium. usask.canih.gov
Recent developments have focused on improving the selectivity and efficiency of these HIE reactions. The use of flow chemistry, for example, offers precise control over reaction parameters like temperature and time, enhancing safety and yield. x-chemrx.com Catalysts are also becoming more refined; for instance, Raney nickel has shown superior deuterium incorporation and its selectivity can be fine-tuned, making it suitable for complex pharmaceutical compounds. x-chemrx.com
The expansion of the deuterated reagent toolkit is another key driver of innovation. While heavy water (D₂O) remains a cost-effective and common deuterium source, new reagents are being developed to offer improved selectivity and specificity. x-chemrx.comwiseguyreports.com The emergence of novel catalytic deuteration techniques is expected to provide more efficient and cost-effective methods for deuterium incorporation, further expanding the accessibility and application of compounds like this compound. wiseguyreports.com
| Technology | Description | Key Advantages |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium on a molecule, often catalyzed by transition metals. | Late-stage functionalization, atom economy. |
| Flow Chemistry | Continuous reaction process offering precise control over conditions. | Improved yield, safety, and scalability. |
| Catalytic Deuteration | Use of specialized catalysts (e.g., Raney nickel, Iridium-based) to direct deuterium incorporation. | High selectivity and efficiency. |
| Reductive Deuteration | Introduction of deuterium via the reduction of functional groups using deuterated reducing agents (e.g., lithium aluminum deuteride). | Targeted labeling of specific molecular sites. |
Integration of Deuterated Piperazine (B1678402) Probes in Systems Biology Research
Systems biology aims to understand the complex interactions within biological systems. Deuterated compounds, including piperazine derivatives, are emerging as powerful tools in this field. Their primary advantage lies in their utility as stable isotope-labeled (SIL) internal standards and metabolic tracers. acs.orgusask.ca Because this compound is chemically identical to its non-deuterated counterpart but mass-shifted, it can be used to accurately quantify the parent compound in complex biological matrices using mass spectrometry. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs, which are fundamental aspects of systems pharmacology. acs.org
The enhanced stability of the C-D bond can be exploited to create metabolic probes. By strategically placing deuterium at sites of metabolism, researchers can slow down the breakdown of a piperazine-containing molecule. nih.gov This allows the probe to remain in the system for a longer duration, facilitating the study of its interactions with various biological components. Such probes can help elucidate metabolic pathways and identify potential drug-drug interactions. usask.ca
Furthermore, the piperazine scaffold itself is being incorporated into novel probes for systems biology research. For example, piperazine-fused cyclic disulfides have been developed as high-performance probes to study redox biology, a critical component of cellular homeostasis. chemrxiv.orgresearchgate.netresearchgate.net These probes can report on the activity of specific enzyme systems like thioredoxins. chemrxiv.orgresearchgate.net The future integration of deuterium into these piperazine-based probes could enhance their stability and selectivity, allowing for more precise interrogation of cellular redox networks and other complex biological systems.
Design of Next-Generation Deuterated Molecular Probes for Specific Research Challenges
The rational design of molecular probes is essential for investigating specific biological questions. The unique properties of deuterium are being harnessed to create next-generation probes with superior performance. For piperazine-based structures, deuteration offers a subtle yet powerful modification to fine-tune their function.
One major challenge in probe design is achieving selectivity for a specific biological target. Piperazine derivatives have been designed to target a wide array of biological entities, including G-protein coupled receptors and enzymes, and have been explored for applications in oncology and as radiation countermeasures. nih.govrsc.orgmdpi.com By incorporating deuterium into these structures, it may be possible to alter their metabolic profiles in a way that reduces off-target effects. For instance, if a probe is metabolized into a species with non-specific activity, deuterating the metabolic "soft spot" could prevent the formation of this interfering metabolite, thereby creating a more selective tool for research. nih.gov
Another frontier is the development of probes for in vivo imaging techniques like positron emission tomography (PET). The stability imparted by deuteration can be advantageous in designing radiolabeled piperazine tracers. By slowing metabolism, the tracer can have a longer residence time at its target, potentially leading to clearer and more accurate imaging results.
Furthermore, the design of bifunctional probes is an emerging area. Piperazine-fused cyclic disulfides are being developed as cores for bioreduction-activated reagents. chemrxiv.orgresearchgate.net These probes can be designed to release a specific cargo (e.g., a fluorescent molecule or a drug) upon encountering a particular reductive environment within a cell. Deuterating the piperazine core or other parts of the molecule could modulate the stability and release kinetics of these probes, allowing for more controlled and targeted delivery in response to specific cellular states.
Computational Design of Deuterated Compounds for Specific Research Aims
Computational chemistry has become an indispensable tool in modern drug discovery and molecular design. nih.gov These in silico methods are increasingly being applied to the design of deuterated compounds, including those with a piperazine core, to predict the impact of isotopic substitution before embarking on complex synthesis.
Molecular docking and molecular dynamics simulations can be used to model the interaction of a piperazine-containing ligand with its protein target. nih.gov By analyzing these interactions, researchers can identify which parts of the molecule are exposed to metabolic enzymes. These "soft spots" are prime candidates for deuteration to enhance metabolic stability. nih.gov Computational models can help rationalize how deuteration at a specific position might affect the binding affinity and conformational dynamics of the ligand, ensuring that the modification does not negatively impact its primary biological activity.
Quantum mechanics calculations can be employed to predict the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. This is particularly useful for predicting the extent to which deuteration will slow down a specific metabolic reaction. By computationally screening various deuteration patterns, scientists can prioritize the synthesis of candidates that are most likely to have the desired pharmacokinetic profile.
Moreover, computational approaches are being used to design novel piperazine scaffolds with specific properties. nih.govnih.gov For example, in silico screening of compound libraries can identify piperazine derivatives with potential activity against new biological targets. nih.gov The integration of deuteration into these computational design workflows will allow for the a priori consideration of metabolic stability, leading to the development of more robust and effective deuterated compounds for a wide range of research and therapeutic applications. The use of density functional theory (DFT) calculations, for instance, can help rationalize the degradation pathways of piperazines, providing crucial insights for designing more stable derivatives. figshare.com
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-Isopropyl-d7-piperazine in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved lab coats to prevent skin/eye exposure .
- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste .
- Storage : Store in airtight containers at controlled temperatures (2–8°C) to prevent degradation .
Q. How is this compound synthesized, and what purification techniques are validated?
- Methodological Answer :
- Synthesis : React 1-isopropylpiperazine with deuterated reagents (e.g., D₂O or CD₃I) under anhydrous conditions. reports a similar protocol for aryl-diazenyl derivatives using substitution reactions .
- Purification : Use normal-phase chromatography (10% methanol/0.1% ammonium hydroxide) to isolate the compound, as described for analogous piperazine derivatives .
- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .
Q. What spectroscopic techniques are essential for characterizing isotopic purity in deuterated piperazines?
- Methodological Answer :
- ¹H/²H NMR : Detect deuterium incorporation by observing signal suppression at ~2.5–3.5 ppm (piperazine protons) and verifying absence of non-deuterated peaks .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution. used HRMS for structural validation of similar compounds .
- FT-IR : Monitor N-H/D stretching vibrations (~3300 cm⁻¹ for N-H vs. ~2500 cm⁻¹ for N-D) to assess deuteration efficiency .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) aid in predicting the conformational stability of deuterated piperazines?
- Methodological Answer :
- DFT Modeling : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate vibrational frequencies. Compare computed vs. experimental FT-IR/FT-Raman spectra to identify stable conformers .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., σ→σ* or n→π*) affecting stability. For example, identified charge delocalization in 1-(2-methoxyphenyl)piperazine using Natural Bond Orbital (NBO) analysis .
- Thermodynamic Properties : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) to assess isotopic effects on reactivity .
Q. What contradictions exist in spectral data interpretation for deuterated vs. non-deuterated piperazines?
- Methodological Answer :
- NMR Chemical Shifts : Deuterium substitution can alter ring current effects, causing unexpected shifts. For instance, ¹³C NMR of deuterated analogs may show upfield shifts (~0.1–0.3 ppm) due to reduced steric strain .
- Mass Spectral Fragmentation : Deuterated compounds exhibit distinct fragmentation patterns (e.g., m/z +7 for -d7 groups), which may conflict with predicted pathways for non-deuterated analogs .
- Resolution : Cross-validate using isotopic standards and isotopic dilution assays to resolve discrepancies .
Q. How does isotopic labeling (d7) influence the pharmacological activity of piperazine derivatives?
- Methodological Answer :
- Receptor Binding Studies : Compare deuterated vs. non-deuterated analogs in vitro (e.g., dopamine D2/D3 receptor assays). highlights methods for synthesizing hybrid piperazines and evaluating receptor affinity via competitive binding assays .
- Metabolic Stability : Use LC-MS to track deuterium retention in hepatic microsomes. Deuteration often reduces CYP450-mediated metabolism, extending half-life .
- Data Interpretation : Note that isotopic effects may enhance selectivity (e.g., reduced off-target interactions) but require dose adjustments in pharmacokinetic models .
Q. What advanced techniques resolve structural ambiguities in deuterated piperazine analogs?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to confirm deuterium placement. For unstable compounds, use cryo-cooling (100 K) to minimize radiation damage .
- Dynamic NMR : Study ring inversion kinetics by variable-temperature NMR. Deuterated piperazines exhibit slower inversion rates, detectable via coalescence temperature shifts .
- Isotopic Exchange Monitoring : Employ ²H₂O tracer experiments with mass spectrometry to quantify unintended H/D exchange during storage or reaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
